molecular formula C8H5ClO2 B3024460 7-Chlorobenzofuran-3(2H)-one CAS No. 3260-94-4

7-Chlorobenzofuran-3(2H)-one

Cat. No. B3024460
CAS RN: 3260-94-4
M. Wt: 168.57 g/mol
InChI Key: GUWMEVTXPJYGNC-UHFFFAOYSA-N
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Description

“7-Chlorobenzofuran-3(2H)-one” is a derivative of benzofuran . Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings. This colorless liquid is a component of coal tar and is the structural nucleus (parent compound) of many related compounds with more complex structures .


Molecular Structure Analysis

The molecular structure of “7-Chlorobenzofuran-3(2H)-one” would be similar to that of benzofuran, with the addition of a chlorine atom at the 7th position .

Scientific Research Applications

Anti-Cancer Activity

7-Chlorobenzofuran-3(2H)-one is used in the synthesis of novel benzofuran derivatives that have shown potential as anti-cancer agents . These derivatives were synthesized from (7-chlorobenzofuran-3-yl)hydrazine with substituted benzaldehyde . The molecular docking study of these prepared benzofuran derivatives showed that they have a high affinity for anticancer targets . The binding energy of these compounds ranged from -6.9 to -10.4 Calorie/mol, indicating a strong interaction with the target .

Drug Discovery

7-Chlorobenzofuran-3(2H)-one is used in drug discovery, particularly in the process of molecular docking . Molecular docking is the study of how two or more molecular structures (such as drugs, enzymes, and proteins) interact with each other . In this context, 7-Chlorobenzofuran-3(2H)-one is used to synthesize benzofuran derivatives for docking studies .

Synthesis of Benzofuran Derivatives

7-Chlorobenzofuran-3(2H)-one is used as a starting material in the synthesis of various benzofuran derivatives . These derivatives are synthesized by reacting (7-chlorobenzofuran-3-yl)hydrazine with substituted benzaldehyde in the presence of sodium acetate .

Pharmacophore Development

The benzofuran derivatives synthesized from 7-Chlorobenzofuran-3(2H)-one may serve as important pharmacophores against anti-cancer activity . A pharmacophore is a theoretical molecular framework that contains essential features responsible for a drug’s biological activity.

Reference Standards for Pharmaceutical Testing

7-Chlorobenzofuran-3(2H)-one and its derivatives can be used as reference standards in pharmaceutical testing . Reference standards are used to ensure the identity, strength, quality, and purity of products in pharmaceutical testing.

Chemical Research

7-Chlorobenzofuran-3(2H)-one is used in chemical research, particularly in the study of benzofuran and its derivatives . It serves as a key compound in the synthesis of various benzofuran derivatives, contributing to the advancement of chemical research.

Future Directions

Future research could focus on the synthesis and evaluation of “7-Chlorobenzofuran-3(2H)-one” and its derivatives for potential applications, such as anticancer activity .

properties

IUPAC Name

7-chloro-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWMEVTXPJYGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901308848
Record name 7-Chloro-3(2H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chlorobenzofuran-3(2H)-one

CAS RN

3260-94-4
Record name 7-Chloro-3(2H)-benzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3260-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-3(2H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to the procedure of D. C. Schroeder, et al., J Org. Chem., 27, 586 (1962) a mixture of 2-carbomethoxy-7-chloro-3-hydroxybenzofuran (16.9 g, 0.075 mol), dioxane 75 mL), and 1N NaOH (375 mL, 0.375 mol) was stirred at room temperature for 2 days. The dioxane was removed under reduced pressure and the mixture was left standing for another day. Acidification with 2N HCl (270 mL, slowly) and filtration of the resulting precipitate gave a yellow solid (12.6 g). NMR analysis showed this material to be a 3:1 mixture of product and starting material. Purification by preparative HPLC gave a yellow solid (5.8 g, 46%), m.p. 108°-111° C.
Name
2-carbomethoxy-7-chloro-3-hydroxybenzofuran
Quantity
16.9 g
Type
reactant
Reaction Step One
Name
Quantity
375 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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